molecular formula C26H19N3O5 B3019138 N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-55-8

N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B3019138
CAS RN: 877656-55-8
M. Wt: 453.454
InChI Key: SHKQRKDJMYMJNZ-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological evaluation, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the acylation of aromatic compounds followed by various coupling reactions. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position and the use of different substitutions on the acetamide moiety . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide includes the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of aromatic rings and acetamide groups. For example, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of a pyridyl and a phenyl ring, which are approximately planar and linked by an intramolecular hydrogen bond, contributing to the planarity of the molecule . The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . These structural features are important for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. Acetamide groups, for instance, can participate in hydrogen bonding, which can affect the compound's solubility and interaction with biological targets. The presence of aromatic rings can also lead to π-π interactions and potential reactivity with electrophiles or nucleophiles. The papers do not provide specific reactions for the compound , but the described reactivity of similar compounds can be used to infer possible reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The planarity and hydrogen bonding capability can influence the melting point, solubility, and crystalline form. The presence of aromatic systems can affect the UV-Vis absorption spectra, which is useful for analytical purposes. The biological evaluation of these compounds, such as their affinity for the Peripheral Benzodiazepine Receptor and their ability to modulate steroid biosynthesis, suggests that they may interact with specific biological targets, which could be relevant for the compound of interest .

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-16(30)17-11-13-18(14-12-17)27-22(31)15-28-23-20-9-5-6-10-21(20)34-24(23)25(32)29(26(28)33)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKQRKDJMYMJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

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